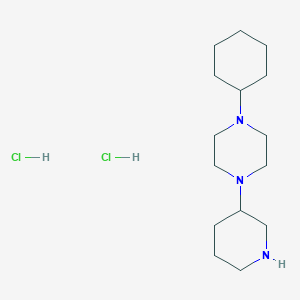

1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride

Description

1-Cyclohexyl-4-piperidin-3-ylpiperazine dihydrochloride is a piperazine derivative with a cyclohexyl group attached to the piperazine core and a piperidin-3-yl substituent at the fourth position. Piperazine derivatives are widely studied for their pharmacological relevance, including CNS modulation, anticancer activity, and enzyme inhibition . The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H29N3.2ClH/c1-2-5-14(6-3-1)17-9-11-18(12-10-17)15-7-4-8-16-13-15;;/h14-16H,1-13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHFBMXGKJKMSMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C3CCCNC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H31Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This reaction proceeds through an aza-Michael addition, leading to the formation of the piperazine ring.

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, using catalysts and controlled reaction conditions to ensure consistency and efficiency. The use of solid-phase synthesis and photocatalytic methods has also been explored for the industrial production of piperazine derivatives .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperazinones, while reduction can produce piperidines. Substitution reactions can introduce various functional groups onto the piperazine ring, leading to a wide range of derivatives .

Scientific Research Applications

1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Investigated for its potential use in drug development, particularly for its pharmacological activities.

Industry: Utilized in the production of various pharmaceuticals and chemical intermediates.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-4-piperidin-3-ylpiperazine;dihydrochloride involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors, particularly those in the central nervous system. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-cyclohexyl-4-piperidin-3-ylpiperazine dihydrochloride with six structurally related compounds, highlighting molecular features and synthesis methodologies:

Key Observations:

- Salt Formation : Dihydrochloride salts (e.g., ) improve aqueous solubility, critical for drug formulation.

- Synthetic Routes : Reductive amination () and alkylation () are common methods for piperazine derivatives, though microwave-assisted synthesis () offers efficiency advantages.

Bioactivity and Target Profiling

- Activity Clustering : Compounds with triazole moieties (e.g., ) exhibit antifungal and kinase-inhibitory activities, while aryl-substituted piperazines (e.g., ) target neurotransmitter receptors .

- Computational Similarity : Tanimoto and Dice indices () predict that structural analogs with >0.8 similarity (e.g., 4-chlorophenyl derivatives ) share bioactivity profiles, whereas cyclohexyl groups may diverge in target specificity.

- Activity Cliffs: Minor structural changes, such as replacing cyclohexyl with cyclopropyl (), can drastically alter potency due to steric or electronic effects .

Case Study: Triazole vs. Cyclohexyl Derivatives

The triazole-containing compound 3d and the cyclopropyl-triazole derivative demonstrate how heterocyclic substituents enhance binding to enzymes (e.g., CYP450). In contrast, the cyclohexyl group in the target compound may favor hydrophobic interactions with G-protein-coupled receptors (GPCRs) .

Biological Activity

Overview

1-Cyclohexyl-4-piperidin-3-ylpiperazine; dihydrochloride is a piperazine derivative characterized by a cyclohexyl group linked to a piperidine ring and further connected to a piperazine moiety. This compound exhibits a range of biological activities, making it a subject of interest in pharmaceutical research. Its unique structure allows for interactions with various biological targets, particularly in the central nervous system.

- Molecular Formula : CHClN

- Molecular Weight : 324.3 g/mol

- CAS Number : 2490406-80-7

The biological activity of 1-Cyclohexyl-4-piperidin-3-ylpiperazine; dihydrochloride is primarily mediated through its interaction with neurotransmitter receptors. It may function as an agonist or antagonist, modulating receptor activity and influencing physiological responses. The specific pathways and molecular targets are still under investigation, but it is believed to interact with serotonin (5-HT) receptors and other neurotransmitter systems, which could lead to effects on mood, cognition, and behavior.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits antimicrobial and potential antiviral activities. Studies have shown that piperazine derivatives can inhibit the growth of various bacterial strains and viruses, suggesting that 1-Cyclohexyl-4-piperidin-3-ylpiperazine; dihydrochloride may possess similar properties.

Neuropharmacological Effects

The compound's interaction with serotonin receptors suggests potential applications in treating mood disorders. Preliminary studies indicate that it may impact anxiety and depression-related behaviors in animal models, although further research is required to establish efficacy and safety in humans .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| Piperidine | Six-membered ring with one nitrogen | Used widely in pharmaceuticals |

| Piperazine | Six-membered ring with two nitrogens | Known for anti-parasitic properties |

| Cyclohexylpiperazine | Cyclohexyl group attached to piperazine | Exhibits neuropharmacological effects |

The uniqueness of 1-Cyclohexyl-4-piperidin-3-ylpiperazine; dihydrochloride lies in its combination of cyclohexyl, piperidine, and piperazine structures, which may confer specific biological activities not seen in simpler derivatives .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of piperazine derivatives, including 1-Cyclohexyl-4-piperidin-3-ylpiperazine; dihydrochloride. For instance:

- Antimicrobial Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL .

- Neuropharmacological Research : In rodent models, administration of this compound showed a reduction in anxiety-like behaviors measured by the elevated plus maze test, indicating potential for treating anxiety disorders .

- Drug Development : Ongoing research is exploring the compound's role in developing drugs targeting serotonin receptors for mood disorders. Initial findings suggest promising binding affinities comparable to established antidepressants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.